molecular formula C12H16O4 B13599962 2-(2,5-Dimethoxyphenyl)butanoic acid

2-(2,5-Dimethoxyphenyl)butanoic acid

Cat. No.: B13599962
M. Wt: 224.25 g/mol
InChI Key: CYOIMLVUCNPWQM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a butanoic acid moiety attached to a 2,5-dimethoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethoxyphenyl)butanoic acid typically involves the reaction of 2,5-dimethoxybenzene with butanoic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) and AuCl3 as catalysts in dichloromethane at 25°C, followed by the addition of water and extraction with dichloromethane . Another method involves the reaction of 2-bromo-1,4-dimethoxybenzene with methyl bromoacetate in the presence of CoCl2 and magnesium strips in anhydrous tetrahydrofuran under argon atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of 2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2-(2,5-dimethoxyphenyl)butanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)butanoic acid
  • 2,5-Dimethoxyphenylacetic acid
  • 2,5-Dimethoxyphenylethylamine

Comparison: 2-(2,5-Dimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the butanoic acid moiety and the 2,5-dimethoxy substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H16O4/c1-4-9(12(13)14)10-7-8(15-2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,13,14)

InChI Key

CYOIMLVUCNPWQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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